4-Methylesculetin

Übersicht

Beschreibung

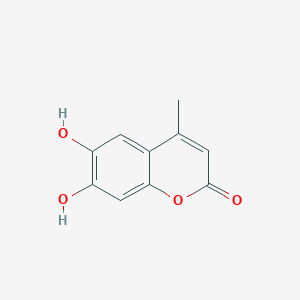

Methylesculetin, also known as 4-methylesculetin, is a naturally occurring coumarin derivative. It is structurally characterized by a benzopyrone core with hydroxyl groups at positions 6 and 7 and a methyl group at position 4. This compound is known for its diverse pharmacological properties, including anti-inflammatory, antioxidant, and neuroprotective effects .

Wissenschaftliche Forschungsanwendungen

Metabolic Syndrome and Obesity

Mechanism of Action:

4-Methylesculetin has been shown to ameliorate conditions associated with metabolic syndrome, particularly obesity and hepatic steatosis. In a study involving high-fat diet-induced mice, treatment with this compound significantly reduced visceral obesity and improved the adipose tissue microenvironment by decreasing macrophage infiltration, hypoxia, and fibrosis in epididymal adipose tissue .

Key Findings:

- Lipid Metabolism: The compound inhibited the expression of genes associated with lipid accumulation (e.g., CD36, SREBP-1) while promoting the expression of fatty acid oxidation-related genes (e.g., CPT-1A) in liver cells .

- Dosage: Effective doses ranged from 15 mg/kg to 50 mg/kg administered orally over an 8-week period .

Antidepressant Effects

Inflammation and Depression:

Research indicates that inflammation plays a significant role in the pathophysiology of depression. This compound exhibits antidepressant-like effects by inhibiting the NLRP3 inflammasome, which is implicated in inflammatory responses associated with depression .

Experimental Results:

- In models where lipopolysaccharide (LPS) was used to induce depressive symptoms in mice, administration of this compound at high doses (50 mg/kg) led to a significant reduction in immobility during behavioral tests (tail-suspension test and forced swim test) .

- The compound also decreased pro-inflammatory cytokines (IL-6, TNF-α) and enhanced neuroprotective factors like brain-derived neurotrophic factor (BDNF) .

Antioxidant Properties

Oxidative Stress Mitigation:

this compound has demonstrated potent antioxidant properties, effectively scavenging free radicals and reducing lipid peroxidation. This activity is crucial for protecting cells from oxidative damage associated with various diseases .

Research Insights:

- Studies have shown that this compound can inhibit lipid peroxidation and enhance the activity of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx) .

- Its protective effects against oxidative stress have implications for conditions like neurodegenerative diseases and inflammation-related disorders .

Summary of Findings

Wirkmechanismus

- Primary Targets : 4-Methylesculetin has antioxidative potential due to its structural features, including two hydroxyl groups. These groups enhance its ability to function as an antioxidant by inhibiting oxidative stress in pathological conditions .

- Resulting Changes : Esculetin therapy reverses factors responsible for bone and joint deterioration in arthritis, such as leukotriene B4 synthesis, NF-κB and MAPK pathway activation, and inflammatory cytokine production .

- ADME Properties : While specific ADME properties of this compound are not mentioned in the available literature, its oral activity suggests favorable absorption and bioavailability .

- Molecular and Cellular Effects : this compound’s action results in reduced oxidative stress, inflammation, and tissue damage. It protects against joint degradation and liver fibrosis .

Target of Action

Mode of Action

Pharmacokinetics

Result of Action

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Methylesculetin can be synthesized through various methods. One common synthetic route involves the condensation of hydroxyhydroquinone triacetate and ethyl acetoacetate in the presence of sulfuric acid. The reaction mixture is heated to 80°C and then cooled to room temperature, resulting in the formation of methylesculetin .

Industrial Production Methods: Industrial production of methylesculetin typically involves the use of large-scale organic synthesis techniques. The process begins with the preparation of hydroxyhydroquinone triacetate and ethyl acetoacetate, followed by their condensation under controlled conditions. The product is then purified through recrystallization to obtain high-purity methylesculetin .

Analyse Chemischer Reaktionen

Reaktionstypen: Methylesculetin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Methylesculetin kann zu Chinonen oxidiert werden.

Reduktion: Reduktionsreaktionen können Methylesculetin in seine entsprechenden Dihydroderivate umwandeln.

Substitution: Methylesculetin kann Substitutionsreaktionen eingehen, insbesondere an den Hydroxylgruppen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Substitutionsreaktionen beinhalten oft Reagenzien wie Acylchloride und Alkylhalogenide.

Hauptprodukte:

Oxidation: Chinone

Reduktion: Dihydroderivate

Substitution: Verschiedene substituierte Cumarine

Vergleich Mit ähnlichen Verbindungen

Methylesculetin wird mit anderen Cumarinderivaten wie Esculetin und Fraxetin verglichen:

Esculetin: Ähnlich wie Methylesculetin, aber es fehlt die Methylgruppe an Position 4. Beide Verbindungen weisen antioxidative und entzündungshemmende Eigenschaften auf, aber Methylesculetin hat in bestimmten Anwendungen eine höhere Wirksamkeit gezeigt.

Fraxetin: Ein weiteres Cumarinderivat mit Hydroxylgruppen an den Positionen 7 und 8.

Ähnliche Verbindungen:

- Esculetin

- Fraxetin

- Scopoletin

- Umbelliferon

Biologische Aktivität

4-Methylesculetin (4-MESC), a natural coumarin derivative, has garnered significant attention in recent years due to its diverse biological activities, particularly its anti-inflammatory, antioxidant, and potential antidepressant properties. This article provides a comprehensive overview of the biological activities associated with 4-MESC, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical structure of this compound is represented as follows:

- Chemical Formula : C₉H₈O₄

- IUPAC Name : 6,7-dihydroxy-4-methylcoumarin

Chemical Structure of this compound (Placeholder for actual image)

Anti-Inflammatory Activity

Research has demonstrated that 4-MESC exhibits potent anti-inflammatory effects, particularly in models of inflammatory bowel disease (IBD) and other inflammatory conditions.

Key Findings:

- In a study using a dextran sulfate sodium (DSS) model of colitis, mice treated with 25 mg/kg of 4-MESC showed significant improvement in macroscopic and microscopic parameters of colonic inflammation. The treatment reduced myeloperoxidase (MPO) activity and levels of interleukin-6 (IL-6), indicating decreased inflammation and oxidative stress .

- Another study highlighted 4-MESC's ability to inhibit the NLRP3 inflammasome, which is implicated in various inflammatory diseases, including depression. The compound significantly reduced pro-inflammatory cytokines in both serum and brain tissues .

Antioxidant Properties

4-MESC has been shown to possess strong antioxidant capabilities, which contribute to its protective effects against oxidative stress-related damage.

Mechanisms:

- It acts as a radical scavenger, effectively neutralizing reactive oxygen species (ROS) and preventing lipid peroxidation. This was evidenced by its ability to enhance superoxide dismutase (SOD) activity and maintain glutathione levels in various experimental models .

- In vitro studies indicated that 4-MESC protected human umbilical vein endothelial cells from linoleic acid hydroperoxide-induced cytotoxicity, demonstrating its protective role against oxidative damage .

Antidepressant-Like Effects

Emerging research suggests that 4-MESC may have potential as an antidepressant through its anti-inflammatory mechanisms.

Study Overview:

- A study conducted on mice subjected to lipopolysaccharide (LPS)-induced depression-like behavior found that high doses of 4-MESC significantly reduced immobility in behavioral tests without affecting overall locomotor activity. This effect was associated with decreased levels of inflammatory markers such as IL-6 and TNF-α .

Summary of Research Findings

Case Studies

- Inflammatory Bowel Disease : In a controlled experiment involving DSS-induced colitis in mice, administration of 4-MESC led to significant reductions in inflammation markers and improvements in colon health.

- Depression Models : Mice treated with 50 mg/kg of 4-MESC exhibited notable behavioral improvements in tests designed to measure depressive symptoms, suggesting a potential therapeutic role for mood disorders linked to inflammation.

Eigenschaften

IUPAC Name |

6,7-dihydroxy-4-methylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O4/c1-5-2-10(13)14-9-4-8(12)7(11)3-6(5)9/h2-4,11-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVOJTUXGYQVLAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=CC(=C(C=C12)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6060187 | |

| Record name | 4-Methylesculetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

529-84-0 | |

| Record name | 4-Methylesculetin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=529-84-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6,7-Dihydroxy-4-methylcoumarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000529840 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methylesculetin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11828 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2H-1-Benzopyran-2-one, 6,7-dihydroxy-4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Methylesculetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6,7-dihydroxy-4-methylcoumarin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.701 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-METHYLESCULETIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/132H8N0A91 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: 4-MESC exhibits its biological activity through multiple mechanisms. One prominent mechanism is its ability to inhibit hyaluronan synthase, an enzyme crucial for hyaluronan synthesis. This inhibition leads to a decrease in hyaluronan levels, impacting various cellular processes like cell adhesion, invasion, and tumor metastasis. [] 4-MESC is also a potent reactive oxygen species (ROS) scavenger and metal chelating agent, contributing to its antioxidant and protective effects against oxidative stress. [] Additionally, 4-MESC acts as a Nrf2 activator, promoting the expression of antioxidant genes and further contributing to its protective effects. []

ANone: 4-MESC demonstrates anti-inflammatory effects by inhibiting the NLRP3 inflammasome. It exhibits a high binding affinity for the NLRP3 PYD domain. [] This interaction likely disrupts the assembly and activation of the inflammasome, leading to reduced production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α. []

ANone: Research suggests that 4-MESC influences smooth muscle relaxation and contraction by modulating prostaglandin synthesis. Studies using prostaglandin synthesis inhibitors like lysine acetylsalicylate and indomethacin have shown that these inhibitors can reduce or abolish the relaxation induced by 4-MESC. [, , , ] This suggests that 4-MESC's effects on smooth muscle are mediated, at least in part, by the release of prostaglandins.

ANone: The molecular formula of 4-methylesculetin is C10H8O4, and its molecular weight is 192.17 g/mol. []

ANone: Yes, this compound has been characterized using various spectroscopic techniques. Infrared (IR) spectroscopy reveals important bands corresponding to its functional groups. [] Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about its structure, including 1H NMR signals assigned to specific protons within the molecule. []

ANone: Yes, density functional theory (DFT) calculations have been employed to investigate the molecular structure and properties of this compound. These studies have provided insights into its electronic structure, HOMO-LUMO energy gap, and molecular descriptors such as octanol-water and air-water partition coefficients. []

ANone: DFT calculations indicate that this compound possesses a relatively small HOMO-LUMO energy gap compared to other coumarin derivatives, suggesting its potential reactivity. [] Furthermore, calculated molecular descriptors like the index of electrophilicity suggest that this compound exhibits strong electrophilicity, indicating its propensity to accept electrons and participate in chemical reactions. []

ANone: Research suggests that the introduction of hydroxyl groups, particularly at positions 6, 7, and 8 of the coumarin ring, significantly enhances contact sensitization activity. [] This observation highlights the importance of the catecholic structure for sensitization potential. []

ANone: While the provided research doesn't explicitly compare 4-MESC with esculetin (lacking the 4-methyl group) across all activities, the 4-methyl group appears to influence its metabolic profile. Studies show 4-MESC is metabolized at a slower rate compared to esculetin by UGT1A6 and UGT1A9 enzymes. [] This difference in metabolism could potentially affect the pharmacokinetic profile and overall efficacy of these two compounds.

ANone: The main metabolic pathway for 4-MESC in vitro is 7-O-monoglucuronidation. This process is primarily catalyzed by UDP-glucuronosyltransferases UGT1A6 and UGT1A9, mainly in the liver. []

ANone: Studies using Caco-2 monolayers and intestinal perfusion models suggest that both 4-MESC and its parent compound, esculetin, demonstrate good permeability, indicating efficient absorption in the intestines. [] Moreover, 4-MESC can cross the blood-brain barrier, as indicated by pharmacokinetic analysis using the SwissADME tool and confirmed by its observed effects on the central nervous system. []

ANone: In vitro studies have shown that 4-MESC inhibits hyaluronan synthesis in human pancreatic cancer cells, leading to reduced cell adhesion and locomotion. [] Furthermore, 4-MESC exhibits antitumor activity against pancreatic cancer in vivo using nude mice models, slowing down tumor growth. []

ANone: Studies using lipopolysaccharide (LPS) to induce depression-like behavior in mice have shown that 4-MESC can significantly reduce immobility duration in both the tail suspension test and the forced swim test. [] This suggests potential antidepressant-like effects of 4-MESC.

ANone: Yes, in vivo studies have demonstrated that 4-MESC can protect against DNA damage caused by the chemotherapeutic drug doxorubicin. This protection was observed in various tissues including peripheral blood, liver, bone marrow, brain, and testicle cells. []

ANone: Researchers have utilized liquid chromatography-mass spectrometry (LC-MS) and 1H-nuclear magnetic resonance (1HNMR) to identify and characterize the metabolites of 4-MESC, particularly its glucuronide conjugates. [] These techniques provide detailed structural information and enable the quantification of 4-MESC and its metabolites in biological samples.

ANone: The interaction of 4-MESC with HSA has been studied using various techniques including Saturation Transfer Difference Nuclear Magnetic Resonance (STD-NMR) spectroscopy, fluorescence spectroscopy, and molecular docking studies. [] These methods provide complementary information regarding binding affinity, binding sites, and the structural aspects of the interaction.

ANone: Studies using transporter gene knockout mice and Caco-2 cells have revealed that efflux transporters, particularly breast cancer resistance protein (BCRP) and multidrug resistance-associated protein 2 (MRP2), play a significant role in the excretion of 4-MESC glucuronides. [] Inhibition of these transporters led to increased plasma concentrations of 4-MESC glucuronides, highlighting their importance in the pharmacokinetic profile of 4-MESC. []

ANone: 4-MESC exhibits promising activities in various fields. In medicinal chemistry, its anti-inflammatory, antioxidant, and antitumor properties make it a potential candidate for developing novel therapeutics for inflammatory diseases, cancer, and neurodegenerative disorders. [, , ] Its application as a fluorescent probe in chemical sensor development for detecting sulfur mustard simulants highlights its utility in analytical chemistry and environmental monitoring. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.